molecular formula C14H26N4O B11736984 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11736984
M. Wt: 266.38 g/mol
InChI Key: ITFPANJFQHRHMX-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that belongs to the class of pyrazoles and morpholines. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry, while morpholines are commonly used as chemical intermediates and solvents. This compound combines the structural features of both pyrazoles and morpholines, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols.

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to its combination of pyrazole and morpholine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C14H26N4O/c1-3-18-14(13(2)11-16-18)12-15-5-4-6-17-7-9-19-10-8-17/h11,15H,3-10,12H2,1-2H3

InChI Key

ITFPANJFQHRHMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCCCN2CCOCC2

Origin of Product

United States

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